molecular formula C22H22F3N3S B11473977 N-[(4Z)-2-(methylsulfanyl)-1-phenyl-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]-3-(trifluoromethyl)aniline

N-[(4Z)-2-(methylsulfanyl)-1-phenyl-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]-3-(trifluoromethyl)aniline

Cat. No.: B11473977
M. Wt: 417.5 g/mol
InChI Key: XUESKPYOFCQVCF-UHFFFAOYSA-N
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Description

N-[(4Z)-2-(methylsulfanyl)-1-phenyl-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]-3-(trifluoromethyl)aniline is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro[4.5]decane core, which is a bicyclic system where two rings share a single atom. The presence of a trifluoromethyl group and a methylsulfanyl group further adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4Z)-2-(methylsulfanyl)-1-phenyl-1,3-diazaspiro[45]dec-2-en-4-ylidene]-3-(trifluoromethyl)aniline typically involves multi-step organic reactions One common approach is to start with the formation of the spirocyclic core through a cyclization reactionThe methylsulfanyl group is usually introduced through a thiolation reaction, where a sulfur-containing reagent is used .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This allows for higher yields and better purity of the final product. Key parameters such as temperature, pressure, and reaction time are optimized to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(4Z)-2-(methylsulfanyl)-1-phenyl-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]-3-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4Z)-2-(methylsulfanyl)-1-phenyl-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]-3-(trifluoromethyl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(4Z)-2-(methylsulfanyl)-1-phenyl-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]-N-phenylamine
  • N-[1-(4-methylphenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]-N-[3-(trifluoromethyl)phenyl]amine

Uniqueness

Compared to similar compounds, N-[(4Z)-2-(methylsulfanyl)-1-phenyl-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]-3-(trifluoromethyl)aniline stands out due to its unique combination of functional groups. The presence of both a trifluoromethyl and a methylsulfanyl group provides a distinct reactivity profile, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H22F3N3S

Molecular Weight

417.5 g/mol

IUPAC Name

2-methylsulfanyl-1-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-diazaspiro[4.5]dec-2-en-4-imine

InChI

InChI=1S/C22H22F3N3S/c1-29-20-27-19(26-17-10-8-9-16(15-17)22(23,24)25)21(13-6-3-7-14-21)28(20)18-11-4-2-5-12-18/h2,4-5,8-12,15H,3,6-7,13-14H2,1H3

InChI Key

XUESKPYOFCQVCF-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=NC2=CC=CC(=C2)C(F)(F)F)C3(N1C4=CC=CC=C4)CCCCC3

Origin of Product

United States

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